N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-17-7-9-18(10-8-17)26(23,24)20-16-6-11-19-15(13-16)5-4-12-21(19)14(2)22/h6-11,13,20H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXRSCUUQTZIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The acetylation of the nitrogen atom is then carried out using acetic anhydride or acetyl chloride under basic conditions.
The sulfonamide group is introduced by reacting the acetylated tetrahydroquinoline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at low temperatures to ensure high yield and purity of the product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new sulfonamide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethanol, as well as catalysts like palladium on carbon and acids or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified tetrahydroquinoline and sulfonamide derivatives.
Scientific Research Applications
Antimicrobial Properties
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide has been investigated for its antimicrobial properties. Compounds containing sulfonamide groups are well-known for their antibacterial effects. Studies have shown that this compound exhibits significant activity against various bacterial strains, making it a candidate for further development in treating bacterial infections .
Anticancer Activity
Research indicates that the compound may possess anticancer properties. The tetrahydroquinoline structure is associated with various pharmacological activities, including cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as diabetes and cancer. For instance, similar compounds have shown effectiveness as inhibitors of α-glucosidase and acetylcholinesterase .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline derivative followed by acetylation and sulfonamide formation. Various synthetic routes can be optimized for large-scale production while maintaining high yield and purity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial effects against multiple strains. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation. |
| Enzyme Inhibition | Showed potential as an α-glucosidase inhibitor; implications for diabetes management. |
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
Structural Differences :
- Core: Tetrahydroisoquinoline (vs. tetrahydroquinoline in the target compound).
- R1 Substituent : Trifluoroacetyl (electron-withdrawing) at the 2-position (vs. acetyl at the 1-position).
- R2 Substituent : 4-(2-Cyclopropylethyl)-2-fluorophenyl (sterically bulky, lipophilic) (vs. 4-ethoxybenzenesulfonamide).
Functional Insights :
- Synthesis: Synthesized at 100g scale via sequential sulfonylation and coupling, characterized by NMR and HRMS .
- The trifluoroacetyl group may enhance target binding affinity but reduce solubility compared to the acetyl group in the target compound.
Key Contrast: The trifluoroacetyl group increases electronegativity and lipophilicity, which could improve membrane permeability but limit aqueous solubility.
Quinolinyl Oxamide Derivative (QOD) and Indole Carboxamide Derivative (ICD)
Structural Differences :
- QOD Core: 1,3-Benzodioxol-5-yl and ethyl-linked tetrahydroquinoline.
- ICD Core: Biphenyl-4-ylcarbonylaminopropyl-indole.
- Target Compound : Lacks the oxamide or carboxamide linkages present in QOD/ICD.
Functional Insights :
- Biological Activity: QOD and ICD are dual inhibitors of falcipain-2 (FP-2) and falcipain-3 (FP-3), proteases critical in malaria pathogenesis. Their dual inhibition mechanism remains unresolved structurally, highlighting a knowledge gap compared to compounds with crystallographic data .
- Computational Studies : Molecular dynamics (MD) simulations are proposed to elucidate dynamic interactions, a methodology applicable to the target compound if its mechanism is under investigation .
Key Contrast: The target compound’s sulfonamide and acetyl groups may offer a simpler pharmacophore for selective inhibition compared to QOD/ICD’s complex scaffolds. However, without structural data, its dual/single target specificity cannot be ascertained.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide
Structural Differences :
- R1 Substituent : Benzoyl (bulky, aromatic) (vs. acetyl in the target compound).
Functional Insights :
- Limited data are available for this analog due to access restrictions . However, the benzoyl group’s aromaticity may increase π-π stacking interactions with target proteins but could reduce metabolic stability compared to the acetyl group.
Research Implications
- Target Compound Optimization : Replace the acetyl group with trifluoroacetyl to enhance binding affinity (as in ), but monitor solubility trade-offs.
- Mechanistic Studies : Apply MD simulations (as suggested for QOD/ICD ) to resolve dynamic interactions if the target compound exhibits enzyme inhibition.
- Synthesis : Adopt scalable routes from , such as modular sulfonylation, for large-scale production.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide is a complex organic compound that combines a tetrahydroquinoline moiety with a sulfonamide functional group. This unique structure contributes to its diverse biological activities, particularly its potential therapeutic applications in antimicrobial and anticancer treatments. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 378.45 g/mol. The compound features:
- Tetrahydroquinoline Moiety : This bicyclic structure is known for its pharmacological relevance.
- Sulfonamide Group : Known for its antibacterial properties and interaction with various biological targets.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide structures exhibit significant antimicrobial activity. This compound has been studied for its potential in treating bacterial infections due to the inherent properties of the sulfonamide group.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can interact with various receptors, influencing cellular signaling pathways.
- Gene Expression Alteration : It may affect the expression of genes associated with disease processes.
Pharmacological Applications
This compound has shown promise in various pharmacological applications:
| Application | Description |
|---|---|
| Antibacterial | Effective against a range of bacterial strains due to sulfonamide functionality. |
| Anticancer | Potential in inhibiting tumor growth through modulation of signaling pathways. |
| Anti-inflammatory | May reduce inflammation by affecting cytokine production and immune responses. |
Study 1: Antibacterial Activity
A study investigating the antibacterial efficacy of this compound demonstrated significant inhibition against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity comparable to established antibiotics.
Study 2: Anticancer Properties
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle proteins.
Study 3: Anti-inflammatory Effects
Research has suggested that this compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzene-1-sulfonamide, and how can its purity be validated?
- Methodology :
- Synthesis : Adapt protocols from analogous sulfonamide-tetrahydroquinoline derivatives, such as coupling 1-acetyl-1,2,3,4-tetrahydroquinolin-6-amine with 4-ethoxybenzenesulfonyl chloride in pyridine with catalytic DMAP (dimethylaminopyridine). Use inert atmosphere and controlled temperature (e.g., 0–25°C) to minimize side reactions .
- Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/petroleum ether gradient) followed by recrystallization in ethanol/water mixtures .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. For structural confirmation, compare with simulated spectra from quantum-chemical calculations (e.g., density functional theory (DFT)) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (6.5–8.5 ppm) and acetyl/tetrahydroquinoline groups (1.5–3.5 ppm). Assign peaks using 2D experiments (COSY, HSQC) .
- UV-Vis : Measure λmax in methanol (expected range: 250–280 nm due to conjugated sulfonamide and quinoline systems) .
Advanced Research Questions
Q. How can structural contradictions between X-ray crystallography and NMR data be resolved for this compound?
- Analysis :
- X-ray Data : Use SHELXL to refine torsional angles and identify potential conformational flexibility in the tetrahydroquinoline ring or sulfonamide linkage .
- NMR Dynamics : Perform variable-temperature NMR to detect rotational barriers in the sulfonamide group. Compare with Mercury CSD’s packing similarity analysis to assess crystal packing effects .
- Computational Modeling : Run molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model solution-state conformations and compare with solid-state structures .
Q. What computational strategies are effective for predicting the biological activity of this sulfonamide derivative?
- Methodology :
- Docking Studies : Use AutoDock Vina to dock the compound into target proteins (e.g., carbonic anhydrase or falcipain-2) based on its structural similarity to known inhibitors .
- MD Simulations : Perform 100-ns MD runs to assess binding stability and identify key residues in protein-ligand interactions. Analyze free energy landscapes with MMPBSA/MMGBSA .
- SAR Insights : Compare with analogs like N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanediamide, which show dual inhibitory activity against proteases .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Experimental Design :
- DOE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design.
- Catalyst Screening : Test Pd/C (for nitro reductions) or phase-transfer catalysts (for sulfonamide coupling) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .
Q. What strategies address conflicting bioactivity data across different assay systems?
- Troubleshooting :
- Assay Conditions : Control for pH (sulfonamides are pH-sensitive), redox potential, and serum protein binding .
- Target Selectivity : Profile activity against off-target enzymes (e.g., matrix metalloproteinases) using fluorescence-based assays .
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify outliers or confounding variables in high-throughput screening data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
